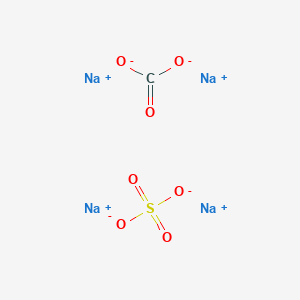
N-Acetyl-N-hydroxy-2-phenylacetamide
Descripción general
Descripción
N-Acetyl-N-hydroxy-2-phenylacetamide, also known as NAPA, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. NAPA is a white crystalline solid that is soluble in water and has a melting point of 173-175°C. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Bioactive Metabolites
One significant area of research involves the metabolic transformation of acetaminophen into bioactive metabolites within the nervous system. Studies have elucidated pathways where acetaminophen is deacetylated and then conjugated with arachidonic acid to form potent bioactive compounds like N-arachidonoylphenolamine (AM404). These metabolites interact with the endocannabinoid system, TRPV1, and COX enzymes, implicating them in analgesic and anti-inflammatory mechanisms (Högestätt et al., 2005).
Electrochemical Behavior and Analysis
Research on the electrochemical oxidation of acetaminophen has provided insights into its behavior in various pH conditions and has outlined methods for its electrochemical synthesis and analysis. This research is fundamental for understanding the drug’s stability and for developing analytical methods for its detection in pharmaceutical formulations (Nematollahi et al., 2009).
Mechanisms of Hepatotoxicity
Acetaminophen-induced hepatotoxicity, a critical concern at overdosage, has been a significant focus, revealing the role of metabolic activation to toxic intermediates like N-acetyl-p-benzoquinone imine (NAPQI) and the protective effect of glutathione (GSH) conjugation. This area of research has extended to identifying potential biomarkers and understanding the genetic differences affecting susceptibility to toxicity (Coen, 2015).
Anti-inflammatory and Antioxidant Properties
Beyond its analgesic and antipyretic uses, studies have explored the anti-inflammatory and antioxidant properties of N-(2-hydroxy phenyl) acetamide derivatives, showing promise in conditions like adjuvant-induced arthritis in rats by modulating pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
Pharmacogenetic Profiles
The variability in acetaminophen metabolism among individuals, potentially influencing the drug’s efficacy and risk of toxicity, has been linked to pharmacogenetic profiles. Understanding these differences is crucial for personalized medicine and could lead to more tailored and safe use of the drug (Zhao & Pickering, 2011).
Propiedades
IUPAC Name |
N-acetyl-N-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUWUQVCVPCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504130 | |
| Record name | N-Acetyl-N-hydroxy-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-hydroxy-2-phenylacetamide | |
CAS RN |
77130-75-7 | |
| Record name | N-Acetyl-N-hydroxy-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















